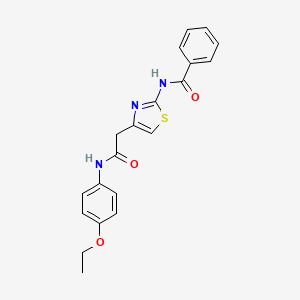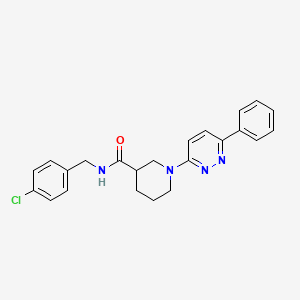![molecular formula C22H21FN4O B11276612 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11276612.png)
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide typically involves the reaction of pyridazine derivatives with piperidine and phenyl groups under specific conditions. One common method includes the cyclization of phenylhydrazone with levulinic acid followed by oxidation . Industrial production methods may involve the use of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds .
Chemical Reactions Analysis
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: The compound is explored for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
What sets this compound apart is its unique combination of the fluorophenyl and piperidine groups, which may contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H21FN4O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O/c23-18-10-8-16(9-11-18)20-12-13-21(26-25-20)27-14-4-5-17(15-27)22(28)24-19-6-2-1-3-7-19/h1-3,6-13,17H,4-5,14-15H2,(H,24,28) |
InChI Key |
IQRNNXBDKPMEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


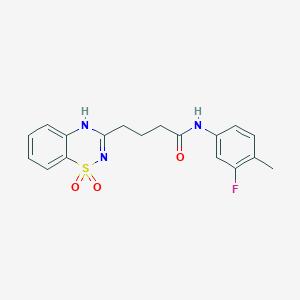
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11276535.png)
![3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B11276540.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B11276542.png)
![N-(2-methoxyethyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11276543.png)
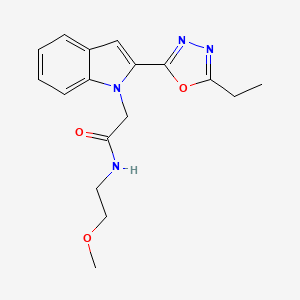
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide](/img/structure/B11276552.png)
![N-(2,3-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276564.png)
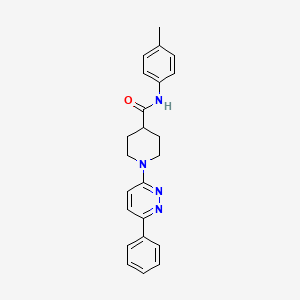
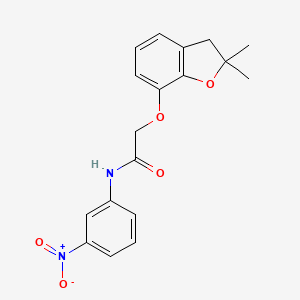
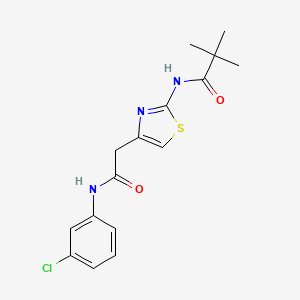
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276591.png)
